molecular formula C12H10ClNO3S B6330983 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester CAS No. 162276-40-6

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B6330983
CAS No.: 162276-40-6
M. Wt: 283.73 g/mol
InChI Key: FATIOKHMRGKQDL-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester (CAS 162276-40-6) is a high-purity chemical intermediate offered with a guaranteed purity of 95% or higher . This compound is identified by the molecular formula C12H10ClNO3S and has a molecular weight of 283.73 g/mol . It is supplied for research applications and is strictly for laboratory use. Compounds within this class of substituted thiazole carboxylates are of significant interest in medicinal chemistry, particularly in the research and development of glucokinase activators (GKAs) . Glucokinase serves as a key regulatory enzyme in glucose metabolism, and its activators are investigated as potential therapeutic agents for metabolic diseases such as type 2 diabetes . Researchers utilize this ester derivative as a critical synthetic building block for the preparation of more complex amide derivatives, which can be screened for their ability to modulate biological targets . The structural features of the thiazole core, coupled with the 3-chloro-phenoxy substituent, make it a valuable scaffold for constructing potential pharmacologically active molecules. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-(3-chlorophenoxy)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-2-16-11(15)10-7-18-12(14-10)17-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATIOKHMRGKQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

The carboxylic acid precursor, 2-(3-chloro-phenoxy)-thiazole-4-carboxylic acid, undergoes Fischer esterification with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

The general reaction is:

Thiazole-COOH + EtOHH+Thiazole-COOEt + H2O\text{Thiazole-COOH + EtOH} \xrightarrow{\text{H}^+} \text{Thiazole-COOEt + H}_2\text{O}

Procedure and Optimization

In a typical procedure, the carboxylic acid (10 mmol) is refluxed with excess ethanol (50 mL) and H₂SO₄ (1 mL) for 6–12 hours. Water removal via Dean-Stark apparatus improves yield by shifting equilibrium toward ester formation. Post-reaction, neutralization with NaHCO₃ and extraction with dichloromethane (DCM) yields the crude product, which is purified via column chromatography (hexane:ethyl acetate, 3:1). Yields typically range from 65% to 85%, contingent on acid purity and reaction duration.

Method 2: Nucleophilic Acylation Using Carbonyl Chloride Intermediate

Synthesis of Carbonyl Chloride

The carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. In a representative protocol, 2-(3-chloro-phenoxy)-thiazole-4-carboxylic acid (30 mmol) is stirred with SOCl₂ (90 mmol) in anhydrous DCM under reflux for 1 hour. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction, evidenced by gas evolution (SO₂, HCl). Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid.

Ethanolysis to Form Ethyl Ester

The acyl chloride reacts with ethanol in a nucleophilic acyl substitution. In a stirred mixture of DCM (20 mL) and ethanol (10 mmol), K₂CO₃ (6 mmol) is added to scavenge HCl. The reaction proceeds at 30°C for 30 minutes, after which the organic layer is washed with brine and dried over MgSO₄. Rotary evaporation and flash chromatography (1:4 ethyl acetate–ether) afford the ester in 70–90% yield. This method avoids equilibrium limitations, offering higher efficiency than Fischer esterification.

Method 3: Thiazole Ring Formation with Integrated Substituents

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis constructs the heterocyclic core from a thiourea derivative and an α-halo ketone. For the target compound, phenoxy-substituted thiourea reacts with ethyl 2-chloroacetoacetate. The thiourea is synthesized from 3-chloroaniline and thiophosgene, followed by condensation with the α-halo ketone in refluxing ethanol.

Thiourea + Cl-C(COOEt)=CH2Thiazole-COOEt + Byproducts\text{Thiourea + Cl-C(COOEt)=CH}_2 \rightarrow \text{Thiazole-COOEt + Byproducts}

Alternative Ring-Forming Strategies

Copper-catalyzed cyclization offers a modern alternative. For example, 3-chlorophenol and ethyl 2-aminothiazole-4-carboxylate undergo Ullmann coupling with CuI as a catalyst, forming the phenoxy-thiazole bond. While less conventional, this method provides regioselectivity and milder conditions (80°C, DMF), albeit with moderate yields (50–60%).

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Disadvantages
Fischer esterificationH₂SO₄, EtOHReflux, 6–12 h65–85%Simplicity, low costEquilibrium-limited, long duration
Acyl chloride ethanolysisSOCl₂, K₂CO₃, EtOH30°C, 0.5 h70–90%High yield, fastMoisture-sensitive reagents
Hantzsch synthesisThiourea, α-halo ketoneReflux, 3–5 h40–60%Integrated ring formationMulti-step, lower yield

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid.

    Reduction: 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl alcohol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Potential

There is also preliminary evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds structurally related to 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester have shown analgesic properties in various studies, making it a candidate for further pharmacological investigation. Understanding its interaction with specific enzymes or receptors involved in inflammatory pathways could elucidate its mechanism of action.

Applications in Pharmaceuticals

Given its biological activity, this compound is being explored for:

  • Development of Antimicrobial Agents : Its potential effectiveness against microbial pathogens makes it a candidate for new antibiotic formulations.
  • Anti-inflammatory Drugs : Further research could lead to new treatments for conditions characterized by inflammation.

Agrochemical Applications

The unique structure of this compound also positions it as a candidate for agrochemical applications:

  • Pesticides and Herbicides : Its potential bioactivity suggests that it could be effective in controlling pests or weeds, making it valuable in agricultural settings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents on Thiazole Molecular Weight (g/mol) Key Features Reference
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester 3-Chlorophenoxy at C2, ethyl ester at C4 283.73 High lipophilicity (logP not reported); discontinued
Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate 2,4-Difluorophenyl at C2 268.25 Enhanced electronegativity from fluorine atoms
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Cyano-4-hydroxyphenyl at C2, methyl at C4 288.32 Polar functional groups (cyano, hydroxyl); >95% purity
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate 4-Nitrophenyl at C2 278.28 Electron-withdrawing nitro group; used in synthetic intermediates
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate 4-Fluorophenyl at C2 251.27 Lower molecular weight; potential metabolic stability

Key Observations :

  • Electron Effects: The 3-chlorophenoxy group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like nitro () or cyano (). Fluorine substituents () enhance electronegativity and may improve metabolic stability.

Biological Activity

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester is a compound characterized by its thiazole ring, which is known to exhibit various biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The compound's unique structural features contribute to its diverse bioactivity, making it a subject of interest for pharmacological research.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur.
  • 3-Chlorophenoxy Group : Enhances biological activity through electron-withdrawing effects.
  • Ethyl Ester Functional Group : Contributes to the compound's reactivity and potential for further chemical modifications.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often possess significant antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameStructure FeaturesAntimicrobial Activity
This compoundThiazole ring, Chlorophenoxy groupPromising antimicrobial potential
2-(4-chlorophenyl)thiazoleThiazole ring, Chlorophenyl groupNotable antimicrobial properties
Methyl thiazole-4-carboxylateThiazole ring, Methyl esterLimited bioactivity
Phenoxyacetic acidPhenoxy group onlyVaries widely

The data suggests that the unique combination of functional groups in this compound may enhance its bioactivity compared to structurally similar compounds .

Anticancer Potential

Recent studies indicate that thiazole derivatives can exhibit anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that electron-withdrawing groups like chlorine enhance cytotoxicity.

Case Study: Anticancer Activity
In a study evaluating thiazole derivatives, several compounds demonstrated significant inhibitory effects against human tumor cell lines such as HT29 and HCT116. The presence of chlorine substituents was correlated with increased potency . Although specific data on this compound is lacking, its structural features position it as a candidate for further anticancer research.

Understanding the mechanism of action for this compound requires more detailed studies. Initial hypotheses suggest potential interactions with:

  • Enzymes involved in microbial resistance
  • Inflammatory pathways

Future research should focus on elucidating these mechanisms through biochemical assays and molecular modeling approaches .

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